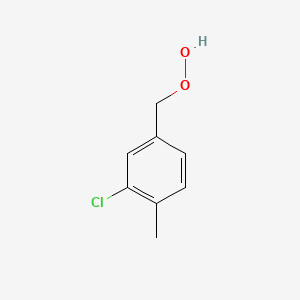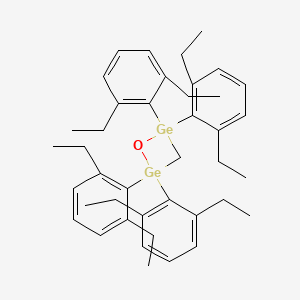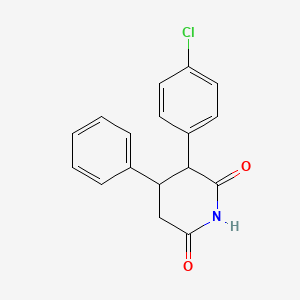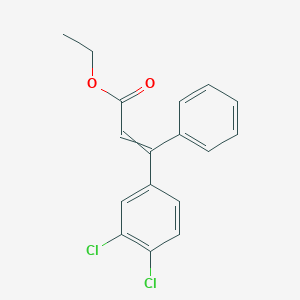
Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that features a pyridine ring substituted with a 1,3,4-thiadiazole moiety, which in turn is substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions to form the 2-chlorophenyl-1,3,4-thiadiazole.
Coupling with pyridine: The 2-chlorophenyl-1,3,4-thiadiazole is then coupled with a pyridine derivative, often through a nucleophilic substitution reaction. This can be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate and a polar aprotic solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)-
- Pyridine, 3-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)-
- Pyridine, 3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)-
Uniqueness
Pyridine, 3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
CAS No. |
110729-65-2 |
|---|---|
Molecular Formula |
C13H8ClN3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H8ClN3S/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H |
InChI Key |
APNUZTGMYADBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)





![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)




![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)

